molecular formula C11H12N4 B15090798 2-Hydrazinyl-3-(m-tolyl)pyrazine

2-Hydrazinyl-3-(m-tolyl)pyrazine

Katalognummer: B15090798
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: IDIAEUAWGZIWBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydrazinyl-3-(m-tolyl)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a hydrazinyl group and a m-tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(m-tolyl)pyrazine typically involves the reaction of 2-chloropyrazine with m-tolylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a suitable solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazinyl-3-(m-tolyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Hydrazinyl-3-(m-tolyl)pyrazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydrazinyl-3-(m-tolyl)pyrazine is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways: The compound may modulate signaling pathways related to cell growth and survival, leading to its observed bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydrazinylpyrazine: Lacks the m-tolyl group, which may affect its bioactivity and chemical properties.

    3-(m-Tolyl)pyrazine: Lacks the hydrazinyl group, which may reduce its reactivity in certain chemical reactions.

    2-Hydrazinyl-3-phenylpyrazine: Similar structure but with a phenyl group instead of a m-tolyl group, which may influence its biological activity.

Uniqueness

2-Hydrazinyl-3-(m-tolyl)pyrazine is unique due to the presence of both the hydrazinyl and m-tolyl groups, which confer specific chemical reactivity and potential bioactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H12N4

Molekulargewicht

200.24 g/mol

IUPAC-Name

[3-(3-methylphenyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C11H12N4/c1-8-3-2-4-9(7-8)10-11(15-12)14-6-5-13-10/h2-7H,12H2,1H3,(H,14,15)

InChI-Schlüssel

IDIAEUAWGZIWBF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=NC=CN=C2NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.